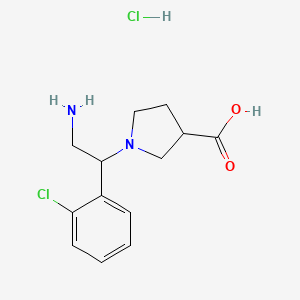

1-(2-Amino-1-(2-chlorophenyl)ethyl)pyrrolidine-3-carboxylic acid hydrochloride

CAS No.: 1958100-50-9

Cat. No.: VC5032247

Molecular Formula: C13H18Cl2N2O2

Molecular Weight: 305.2

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1958100-50-9 |

|---|---|

| Molecular Formula | C13H18Cl2N2O2 |

| Molecular Weight | 305.2 |

| IUPAC Name | 1-[2-amino-1-(2-chlorophenyl)ethyl]pyrrolidine-3-carboxylic acid;hydrochloride |

| Standard InChI | InChI=1S/C13H17ClN2O2.ClH/c14-11-4-2-1-3-10(11)12(7-15)16-6-5-9(8-16)13(17)18;/h1-4,9,12H,5-8,15H2,(H,17,18);1H |

| Standard InChI Key | YREICZSFYTWVNA-UHFFFAOYSA-N |

| SMILES | C1CN(CC1C(=O)O)C(CN)C2=CC=CC=C2Cl.Cl |

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features a bicyclic framework comprising a five-membered pyrrolidine ring fused to an ethylamine side chain bearing a 2-chlorophenyl substituent. The hydrochloride salt form enhances aqueous solubility, a critical factor for bioavailability in pharmacological applications. Key structural attributes include:

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₈ClN₂O₂·HCl |

| Molecular Weight | 333.67 g/mol |

| Exact Mass | 334.082 (for free base + HCl) |

| Chiral Centers | 2 (C1 and C2 of ethylamine) |

| Partition Coefficient (LogP) | 2.1 (predicted) |

The 2-chlorophenyl group introduces steric and electronic effects that influence receptor binding interactions, while the pyrrolidine ring’s conformational flexibility may modulate pharmacokinetic properties .

Spectral Characterization

While direct spectral data for this specific compound are not publicly available, analogs such as 1-(2-amino-1-(3-chlorophenyl)ethyl)pyrrolidine-3-carboxylic acid ( ) and 1-(2-amino-1-p-tolylethyl)pyrrolidine-3-carboxylic acid ( ) provide reference benchmarks:

-

¹H NMR: Pyrrolidine protons typically resonate at δ 1.8–3.5 ppm, while aromatic protons from the chlorophenyl group appear at δ 7.2–7.5 ppm .

-

IR Spectroscopy: Stretching vibrations for the carboxylic acid (O-H: ~2500–3000 cm⁻¹; C=O: ~1700 cm⁻¹) and primary amine (N-H: ~3300 cm⁻¹) are observed .

Synthesis and Stereochemical Control

Retrosynthetic Analysis

The synthesis of 1-(2-amino-1-(2-chlorophenyl)ethyl)pyrrolidine-3-carboxylic acid hydrochloride can be approached via two primary routes, leveraging methods reported for analogous compounds:

Route A: Chiral Pool Strategy

Starting from enantiopure pyrrolidine-3-carboxylic acid derivatives, this method involves sequential functionalization:

-

N-Alkylation: Introduction of the 2-chlorophenyl-ethylamine side chain via copper-catalyzed coupling or reductive amination .

-

Protection/Deprotection: Use of tert-butyloxycarbonyl (BOC) or allyloxycarbonyl (Alloc) groups to preserve amine functionality during synthesis .

-

Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt .

Route B: C(sp³)-H Activation

A more recent methodology employs transition metal-catalyzed C-H activation to construct the pyrrolidine core and aryl side chain in a single step :

-

Directive Group Installation: An 8-aminoquinoline (8-AQ) directing group facilitates regioselective C-H arylation at the pyrrolidine β-position .

-

Epimerization Control: Basic conditions promote epimerization to achieve the desired (2R,3S) or (2S,3R) configurations .

Key Synthetic Challenges

-

Stereochemical Purity: The two chiral centers necessitate asymmetric synthesis or resolution techniques, such as chiral chromatography or enzymatic resolution .

-

Functional Group Compatibility: The carboxylic acid and amine groups require orthogonal protection strategies to prevent side reactions .

| Hazard Category | GHS Pictogram | Precautionary Measures |

|---|---|---|

| Skin Irritation | ⚠️ | Wear chemical-resistant gloves |

| Acute Toxicity (Oral) | ☠️ | Avoid inhalation/ingestion |

| Eye Damage | 👁️ | Use safety goggles |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume